molecular formula C8H18N2O B1349379 1-(1-Methoxypropan-2-yl)piperazine CAS No. 682802-89-7

1-(1-Methoxypropan-2-yl)piperazine

Cat. No.: B1349379
CAS No.: 682802-89-7
M. Wt: 158.24 g/mol
InChI Key: NNFUHFBTNNTORE-UHFFFAOYSA-N
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Description

1-(1-Methoxypropan-2-yl)piperazine is a chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol . It is also known by its IUPAC name, methyl 2-(1-piperazinyl)propyl ether . This compound is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological activities and applications in various fields.

Preparation Methods

The synthesis of 1-(1-Methoxypropan-2-yl)piperazine can be achieved through several methods. One common synthetic route involves the reaction of 1-(2-hydroxypropyl)piperazine with methanol in the presence of an acid catalyst . The reaction conditions typically include heating the mixture to reflux temperature for several hours to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .

Comparison with Similar Compounds

1-(1-Methoxypropan-2-yl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(1-methoxypropan-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-8(7-11-2)10-5-3-9-4-6-10/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFUHFBTNNTORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371592
Record name 1-(1-methoxypropan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682802-89-7
Record name 1-(1-methoxypropan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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